Fadolmidine hydrochloride

Description

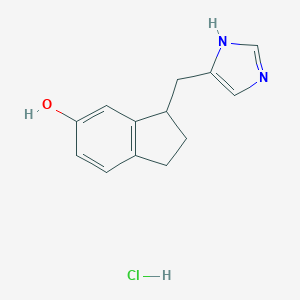

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKZVKWXOWICFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940450 | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189353-32-0 | |

| Record name | Fadolmidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FADOLMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Fadolmidine Hydrochloride

Receptor Binding Affinity and Efficacy Profiling

Fadolmidine's pharmacological activity is primarily defined by its interaction with adrenoceptors, particularly the alpha-2 subtypes. However, its binding to other receptors has also been investigated to create a comprehensive profile.

Agonistic Activity at Alpha-2 Adrenoceptor Subtypes (α2A, α2B, α2C)

Fadolmidine (B68856) demonstrates high affinity and full agonist efficacy at all three human alpha-2 adrenoceptor subtypes: α2A, α2B, and α2C. ncats.ionih.gov Studies using transfected Chinese Hamster Ovary (CHO) cells have shown that fadolmidine activates these receptors, with specific EC50 values indicating its potency. The EC50 values, which represent the concentration of a drug that gives a half-maximal response, were determined to be 0.4 nM for α2A, 4.9 nM for α2B, and 0.5 nM for the α2C subtype. nih.govresearchgate.net This potent agonism at alpha-2 adrenoceptors is a key characteristic of fadolmidine's mechanism of action. ncats.iosmolecule.com

In addition to its effects on human receptors, fadolmidine has been shown to activate rodent presynaptic alpha-2D adrenoceptors. This was demonstrated by its ability to inhibit electrically evoked contractions in rat vas deferens, with an EC50 value of 6.4 nM. nih.govresearchgate.net

Fadolmidine Efficacy at Human Alpha-2 Adrenoceptor Subtypes

| Receptor Subtype | EC50 (nM) | Cell Type |

|---|---|---|

| α2A | 0.4 | Transfected CHO cells |

| α2B | 4.9 | Transfected CHO cells |

| α2C | 0.5 | Transfected CHO cells |

This table summarizes the half-maximal effective concentration (EC50) of fadolmidine at the three human alpha-2 adrenoceptor subtypes.

Characterization of Interactions with Non-Alpha-2 Adrenoceptor Targets (e.g., 5-HT3 receptor)

Beyond its primary targets, fadolmidine also interacts with other receptors. It has been identified as a full agonist at human alpha-1A and alpha-1B adrenoceptors, with EC50 values of 22 nM and 3.4 nM, respectively. medkoo.comresearchgate.net This activity was observed in human LNCaP cells and transfected HEK cells. nih.govresearchgate.net Agonism at alpha-1 adrenoceptors was also noted in rat vas deferens preparations, although with a lower potency (EC50 value of 5.6 μM). medkoo.comresearchgate.net

Furthermore, binding affinity data has indicated that fadolmidine interacts with the 5-HT3 receptor. researchgate.netnih.gov Functional studies have shown that fadolmidine exhibits partial agonism at the 5-HT3 receptor in both transfected cells and in guinea pig ileum preparations. researchgate.netnih.gov However, when administered intravenously in anesthetized rats, fadolmidine did not produce any hemodynamic effects related to 5-HT3 receptor activation. researchgate.netnih.gov

Intracellular Signaling Pathways Modulated by Fadolmidine Hydrochloride

The activation of alpha-2 adrenoceptors by fadolmidine initiates a cascade of intracellular events that ultimately lead to its pharmacological effects. A primary consequence of this activation is the inhibition of neurotransmitter release.

Mechanisms of Neurotransmitter Release Inhibition (e.g., Norepinephrine)

Alpha-2 adrenoceptors are G-protein coupled receptors. frontiersin.org When an agonist like fadolmidine binds to these receptors, it leads to the inhibition of adenylyl cyclase activity. researchgate.net This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels affects the activity of protein kinase A, which is involved in the phosphorylation of various proteins essential for neurotransmitter release.

Specifically, the activation of presynaptic alpha-2 adrenoceptors on noradrenergic neurons inhibits the release of norepinephrine (B1679862). wikipedia.org This is a form of negative feedback, where the released norepinephrine can act on these autoreceptors to self-regulate its further release. By mimicking this action, fadolmidine effectively reduces the amount of norepinephrine released into the synaptic cleft. This inhibition of norepinephrine release is a crucial mechanism underlying many of fadolmidine's physiological effects. smolecule.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Understanding the relationship between the chemical structure of fadolmidine and its biological activity is essential for the design of new compounds with improved pharmacological profiles.

Identification of Key Structural Determinants for Receptor Interactions

While specific public domain data on the detailed structure-activity relationships of a wide range of fadolmidine analogues is limited, general principles for alpha-2 adrenoceptor agonists can be inferred. The fadolmidine molecule, with its imidazole (B134444) and indan (B1671822) components, possesses key structural features that are crucial for its interaction with the alpha-2 adrenoceptor binding pocket. researchgate.net

Preclinical Pharmacological Research on Fadolmidine Hydrochloride

In Vitro Pharmacological Characterization

In vitro studies have been crucial in defining the receptor binding affinity and functional activity of fadolmidine (B68856) at a cellular and tissue level.

Cell-Based Assays for Receptor Activation and Functional Responses

Cell-based assays have been instrumental in characterizing the interaction of fadolmidine with its molecular targets. sigmaaldrich.comnih.gov Studies using transfected cell lines have provided detailed information on the compound's affinity and efficacy at various adrenoceptor subtypes.

Fadolmidine has demonstrated high affinity and full agonist activity at all three human α2-adrenoceptor subtypes (A, B, and C). researchgate.net In transfected Chinese Hamster Ovary (CHO) cells, fadolmidine exhibited potent activation of these receptors. researchgate.net Furthermore, fadolmidine has been shown to be a full agonist at human α1A- and α1B-adrenoceptors in human LNCaP cells and transfected HEK cells, respectively. researchgate.net The binding affinity of fadolmidine for the 5-HT3 receptor has also been noted, with functional studies in transfected cells indicating partial agonism at this receptor. nih.gov

Table 1: In Vitro Efficacy of Fadolmidine at Adrenoceptor Subtypes

| Cell Line | Receptor Subtype | EC50 (nM) | Agonist Activity |

|---|---|---|---|

| Transfected CHO cells | Human α2A-adrenoceptor | 0.4 | Full Agonist |

| Transfected CHO cells | Human α2B-adrenoceptor | 4.9 | Full Agonist |

| Transfected CHO cells | Human α2C-adrenoceptor | 0.5 | Full Agonist |

| Human LNCaP cells | Human α1A-adrenoceptor | 22 | Full Agonist |

| Transfected HEK cells | Human α1B-adrenoceptor | 3.4 | Full Agonist |

EC50 represents the concentration of a drug that gives a half-maximal response. Source: researchgate.net

Studies in Isolated Tissue Preparations (e.g., rat vas deferens, guinea pig ileum)

The pharmacological effects of fadolmidine have also been investigated in isolated tissue preparations, which provide a more integrated physiological system to study drug action. uah.es

In the rat vas deferens, an established model for studying α2-adrenoceptor function, fadolmidine effectively inhibited electrically evoked contractions. researchgate.netfrontiersin.orgnih.gov This action demonstrates its agonist activity at presynaptic α2D-adrenoceptors in rodents, with an EC50 value of 6.4 nM. researchgate.net

Studies on the guinea pig ileum preparation have further characterized the compound's activity. sheffbp.co.uknih.govdiva-portal.org In this tissue, fadolmidine demonstrated partial agonism on the 5-HT3 receptor, corroborating findings from cell-based assays. nih.gov

In Vivo Efficacy Studies in Animal Models

The antinociceptive, or pain-relieving, effects of fadolmidine have been extensively evaluated in various animal models of pain. These studies are critical for establishing the compound's potential as an analgesic. criver.comiasp-pain.org

Antinociceptive Effects in Diverse Pain Models (e.g., thermal, mechanical, inflammatory, neuropathic pain)

Fadolmidine has shown efficacy in a range of pain models that simulate different types of clinical pain, including thermal, mechanical, inflammatory, and neuropathic pain. altasciences.comnih.govnih.gov

Thermal Pain Models: These models, such as the tail-flick test, assess the response to a heat stimulus. criver.com Fadolmidine has demonstrated a dose-dependent antinociceptive effect in such models. nih.govhelsinki.fi

Mechanical Pain Models: These models evaluate the response to mechanical stimuli, which is relevant to conditions like postoperative pain. nih.govnih.gov

Inflammatory Pain Models: In models of inflammatory pain, often induced by substances like formalin or carrageenan, fadolmidine has shown the ability to reduce pain behaviors. mdpi.comnuchemsciences.comfrontiersin.org

Neuropathic Pain Models: Fadolmidine has also been investigated in models of neuropathic pain, which results from nerve injury. scielo.org.mxmdpi.comukscip.com Preclinical studies suggest its potential for use in neuropathic pain conditions. ncats.io

Efficacy Following Spinal Administration

Spinal (intrathecal) administration delivers the drug directly to the spinal cord, a key site for pain modulation. Fadolmidine was specifically developed for this route of administration to maximize local analgesic effects while minimizing systemic side effects. nih.gov

Intrathecal administration of fadolmidine has been shown to produce a robust and dose-dependent antinociceptive effect in rats. nih.govhelsinki.fi Studies have demonstrated its efficacy in the rat tail-flick test, a model of acute thermal pain. nih.gov When co-administered with the local anesthetic bupivacaine (B1668057), intrathecal fadolmidine synergistically enhanced the antinociceptive effect, increasing both the magnitude and duration of pain relief. nih.gov This suggests a promising combination for spinal anesthesia. nih.gov

Table 2: Antinociceptive Effect of Intrathecal Fadolmidine in the Rat Tail-Flick Test

| Fadolmidine Dose (µg) | Maximum Possible Effect (%) |

|---|---|

| 0.3 | Data not specified |

| 1 | Data not specified |

| 3 | Data not specified |

| 10 | Data not specified |

The table illustrates the dose-dependent antinociceptive effect of intrathecal fadolmidine. Specific MPE values were not provided in the source material. nih.gov

Efficacy Following Epidural Administration

Epidural administration is another route for delivering drugs to the spinal region. agriculturejournals.cz Fadolmidine has also been evaluated for its analgesic efficacy following epidural administration in preclinical models. researchgate.net Studies in sheep have shown that epidural fadolmidine possesses antinociceptive properties. researchgate.net

Synergistic Effects with Local Anesthetics (e.g., bupivacaine)

Preclinical studies have consistently demonstrated that fadolmidine hydrochloride exhibits a synergistic relationship when co-administered with local anesthetics like bupivacaine. nih.govresearchgate.net This synergy primarily manifests as a significant enhancement and prolongation of the anesthetic and analgesic effects. nih.govresearchgate.net Research in both rat and dog models has shown that the combination of intrathecal fadolmidine and bupivacaine increases the magnitude and duration of antinociceptive effects. nih.gov This interaction is considered synergistic in nature, as observed in isobolographic analysis in rats. nih.gov The potentiation of the local anesthetic effect allows for the possibility of reducing the required doses of both fadolmidine and the local anesthetic, which could in turn minimize dose-related side effects. nih.govresearchgate.net A key advantage noted in these studies is that this enhanced antinociceptive effect can be achieved without causing hypotension. nih.govresearchgate.net

Modulation of Sensory and Motor Blockade

Fadolmidine has been shown to effectively modulate both sensory and motor blockade when used as an adjuvant to local anesthetics. The co-administration of intrathecal fadolmidine with bupivacaine prolongs motor block in both rat and dog models. nih.govresearchgate.net An important finding from these studies is that the duration of the sensory block is significantly longer than the duration of the motor block. nih.gov This differential effect on sensory versus motor function is a noteworthy characteristic. For instance, in rats, while specific doses of fadolmidine alone did not impair motor scores, the combination with bupivacaine dose-dependently affected motor function. nih.gov This suggests a potential for providing extended pain relief while allowing for a quicker recovery of motor capabilities.

Comparative Efficacy Assessments with Established Alpha-2 Adrenoceptor Agonists (e.g., Dexmedetomidine (B676), Clonidine)

Fadolmidine has been compared with other established alpha-2 adrenoceptor agonists, namely dexmedetomidine and clonidine (B47849), to assess its relative efficacy. In terms of antinociceptive potency following intrathecal administration, fadolmidine has been found to be generally equal to dexmedetomidine. nih.gov However, a key difference lies in the systemic side-effect profile. After systemic administration, fadolmidine demonstrates considerably weaker CNS-mediated effects, such as sedation and mydriasis, compared to dexmedetomidine. researchgate.netresearchgate.net This is thought to be due to fadolmidine's limited ability to penetrate the blood-brain barrier. nih.govnih.gov

When comparing intrathecally administered fadolmidine with dexmedetomidine and clonidine at analgesic doses in rats, all three compounds caused dose-dependent mydriasis, decreases in blood pressure and heart rate, sedation, and hypothermia. nih.gov However, dexmedetomidine and clonidine were significantly more potent in producing these systemic effects than fadolmidine. nih.gov This suggests that intrathecally administered fadolmidine may offer a better safety profile concerning systemic adverse effects compared to dexmedetomidine and clonidine at equianalgesic doses. nih.gov Furthermore, during a 24-hour continuous intrathecal infusion in dogs, fadolmidine provided good antinociception without the adverse effects of hypotension, respiratory depression, and hypothermia that were evident with clonidine infusion. nih.gov

Pharmacodynamic Studies in Animal Models

Central Nervous System-Mediated Effects (e.g., sedation, mydriasis, hypothermia)

Fadolmidine, as an alpha-2 adrenoceptor agonist, elicits several effects on the central nervous system. However, these effects appear to be less pronounced compared to other agents in its class, particularly when administered systemically. researchgate.netresearchgate.net Studies in rats have shown that systemically administered fadolmidine results in weaker sedation and mydriasis (pupil dilation) compared to dexmedetomidine. researchgate.netresearchgate.net This is attributed to its poor penetration of the blood-brain barrier. nih.govnih.gov

Following intrathecal administration in rats, fadolmidine does cause dose-dependent mydriasis, sedation, and hypothermia, but it is less potent in inducing these effects than dexmedetomidine and clonidine at analgesic doses. nih.gov Modest sedation was observed with fadolmidine in some studies. researchgate.net The reduced CNS side-effect profile is a recurring theme in the preclinical evaluation of fadolmidine. nih.gov

Cardiovascular Systemic Responses (e.g., heart rate, mean arterial pressure)

The cardiovascular effects of fadolmidine are a critical aspect of its pharmacodynamic profile. In anesthetized rats, fadolmidine has been shown to increase mean arterial pressure (MAP). researchgate.netresearchgate.netnih.gov In resting, conscious rats, intrathecal fadolmidine led to a dose-dependent decrease in heart rate (HR) and an initial increase in MAP. researchgate.net However, in actively moving rats, no significant effects on MAP or HR were observed at analgesic doses. researchgate.net

When administered intrathecally with bupivacaine in dogs, the combination did not produce hypotension. nih.govresearchgate.net Studies comparing intrathecal fadolmidine to clonidine and dexmedetomidine in rats found that all three compounds caused a decrease in blood pressure and heart rate, although fadolmidine was less potent in this regard. nih.gov This suggests that at therapeutic analgesic doses, fadolmidine may have a more favorable cardiovascular safety profile. nih.govresearchgate.net

Interactive Table: Cardiovascular Effects of Intrathecal Fadolmidine in Animal Models Data synthesized from preclinical studies. Effects are dose-dependent.

| Animal Model | Parameter | Effect | Note |

| Anesthetized Rats | Mean Arterial Pressure (MAP) | Increase | researchgate.netresearchgate.netnih.gov |

| Conscious, Resting Rats | Heart Rate (HR) | Decrease | researchgate.net |

| Conscious, Resting Rats | Mean Arterial Pressure (MAP) | Initial Increase | researchgate.net |

| Conscious, Active Rats | Heart Rate (HR) & MAP | No significant effect at analgesic doses | researchgate.net |

| Dogs (with Bupivacaine) | Blood Pressure | No hypotension | nih.govresearchgate.net |

Renal and Urodynamic Functional Assessments

The effects of fadolmidine on renal and urinary systems have been evaluated in animal models. In urodynamic studies in anesthetized rats, intrathecal fadolmidine was found to interrupt volume-evoked voiding cycles and, at high concentrations, induce overflow incontinence. researchgate.netresearchgate.netnih.govplos.org However, these effects were described as mild within the analgesic dose range. researchgate.netresearchgate.net

Interactive Table: Renal and Urodynamic Effects of Fadolmidine in Rats

| Administration Route | Parameter | Effect | Note |

| Intrathecal | Voiding Cycles | Interruption | researchgate.netresearchgate.netnih.govplos.org |

| Intrathecal (High Conc.) | Bladder Function | Overflow Incontinence | researchgate.netresearchgate.netnih.govplos.org |

| Intrathecal | Urine Output | Dose-dependent increase | researchgate.net |

| Intrathecal | Urine Sodium Ion Concentration | Dose-dependent increase | researchgate.net |

| Intravenous | Urine Sodium Ion Concentration | Increase | researchgate.net |

Investigations on Blood-Brain Barrier Penetration

Research into the central nervous system (CNS) penetration of this compound has been a critical aspect of its preclinical evaluation, defining its profile as a peripherally or locally acting agent. Multiple studies consistently indicate that fadolmidine exhibits poor penetration of the blood-brain barrier (BBB). nih.govresearchgate.netresearchgate.netnih.gov This characteristic is a key differentiator from other α2-adrenoceptor agonists, such as dexmedetomidine and clonidine, and is attributed to its intrinsic pharmacokinetic properties and chemical structure. nih.govutupub.finih.govnih.gov

The limited ability of fadolmidine to cross the BBB results in minimal distribution to the brain and central nervous system following systemic administration. nih.govresearchgate.net This is evidenced by in vivo studies where, after systemic administration, fadolmidine produced considerably weaker CNS-mediated effects, such as sedation and mydriasis, when compared to dexmedetomidine. researchgate.netnih.govmedkoo.com Further research has shown that unlike dexmedetomidine and clonidine, fadolmidine does not significantly reduce the turnover of monoamine neurotransmitters like noradrenaline and serotonin (B10506) in the brain at analgesic doses. nih.gov This difference in systemic effect profiles is largely explained by fadolmidine's limited capacity to spread from the administration site into the brain. nih.gov

| Route of Administration | CSF Bioavailability (%) | Reference |

|---|---|---|

| Intravenous | 0.17 | researchgate.net |

The consequence of this limited BBB penetration is a pharmacological profile that favors a local mode of action, particularly for spinal analgesia. researchgate.netutupub.fi When administered intrathecally, fadolmidine exerts potent antinociceptive effects at the spinal cord level. nih.govnih.gov The low plasma concentrations observed after intrathecal dosing suggest that the compound does not readily redistribute from the spinal space into systemic circulation and subsequently to the brain. nih.govutupub.fi This localized action is advantageous as it minimizes centrally mediated side effects commonly associated with systemically active α2-adrenoceptor agonists. nih.govnih.gov However, some research suggests that at very high peripheral doses, some minor penetration of the BBB might occur, as evidenced by modest sedation in animal models under such conditions. researchgate.netuit.no

Pharmacokinetic and Drug Metabolism Research of Fadolmidine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Fadolmidine (B68856) is characterized by its hydrophilic nature and is designed for spinal administration. nih.govhelsinki.fisciprofiles.com Its pharmacokinetic properties are marked by poor penetration of the blood-brain barrier. utupub.firesearchgate.nethelsinki.firesearch-solution.com

Absorption and Distribution:

Following intrathecal (i.t.) administration in rats, fadolmidine exhibits very low plasma concentrations. researchgate.netutupub.firesearchgate.netnih.gov This suggests limited systemic absorption from the site of injection in the central nervous system. researchgate.net Studies in rats have shown that the bioavailability of fadolmidine in the cerebrospinal fluid is only 7% after epidural administration and a mere 0.17% following intravenous administration, highlighting its poor ability to cross from the systemic circulation into the central nervous system. researchgate.netresearchgate.net This is a key feature, as it is expected to minimize systemic side effects when the drug is administered directly to the spinal cord. helsinki.fi

In dogs, after intrathecal bolus injection, fadolmidine produced a dose-dependent antinociceptive effect. researchgate.netresearchgate.net

Metabolism and Excretion:

The metabolic rate of fadolmidine hydrochloride is reported to be relatively fast. utupub.fibiosynth.com The primary route of metabolism is thought to be through hepatic pathways. smolecule.com While detailed studies on the excretion of fadolmidine are not extensively available in the public domain, its metabolism in the liver suggests that the resulting metabolites are likely eliminated through renal or biliary routes.

Interactive Data Table: Pharmacokinetic Parameters of Fadolmidine

| Parameter | Finding | Species | Administration Route | Source |

| Plasma Concentration | Very low after intrathecal dosing | Rat, Dog | Intrathecal | utupub.firesearchgate.netnih.gov |

| CSF Bioavailability | 7% | Rat | Epidural | researchgate.netresearchgate.net |

| CSF Bioavailability | 0.17% | Rat | Intravenous | researchgate.netresearchgate.net |

| Blood-Brain Barrier Penetration | Poor/Limited | Rat | Systemic | utupub.firesearchgate.nethelsinki.fi |

| Metabolism | Relatively fast, primarily hepatic | General | Not Specified | utupub.fibiosynth.comsmolecule.com |

Identification of Metabolites and Associated Metabolic Pathways (e.g., hepatic hydroxylation, conjugation reactions)

The metabolism of fadolmidine is primarily carried out in the liver. smolecule.com The specific metabolic reactions are thought to involve Phase I and Phase II biotransformation processes.

Hepatic Hydroxylation: One of the suggested metabolic pathways for fadolmidine is hydroxylation. smolecule.com This is a common Phase I reaction catalyzed by cytochrome P450 enzymes in the liver, which introduces a hydroxyl group into the drug molecule, making it more water-soluble and easier to excrete.

Conjugation Reactions: Following Phase I metabolism, fadolmidine metabolites are expected to undergo Phase II conjugation reactions. smolecule.com These reactions involve the attachment of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the metabolite. This further increases water solubility and facilitates elimination from the body.

While the general pathways of hepatic hydroxylation and conjugation are suggested, specific metabolites of fadolmidine have not been extensively detailed in the available literature. Further research is needed to identify and characterize the individual metabolites and the specific enzymes involved in their formation.

Spinal Cord and Systemic Plasma Concentration Dynamics

The concentration of fadolmidine in the spinal cord and systemic plasma is highly dependent on the route of administration.

Spinal Cord Concentration: Following intrathecal administration in rats, fadolmidine concentrations in the spinal cord were determined. utupub.firesearchgate.netnih.gov This direct administration route is designed to achieve therapeutic concentrations at the target site in the spinal cord. researchgate.net Studies in rats have demonstrated that intrathecal fadolmidine leads to a dose-independent reduction in thoracic and lumbar spinal cord blood flow. researchgate.net

Systemic Plasma Concentration: After intrathecal dosing in both rats and dogs, the concentration of fadolmidine in the plasma is very low. researchgate.netutupub.firesearchgate.netnih.gov This indicates minimal distribution from the cerebrospinal fluid into the systemic circulation. nih.gov This pharmacokinetic characteristic is advantageous as it suggests a lower potential for systemic side effects. helsinki.finih.gov

Interactive Data Table: Fadolmidine Concentration Dynamics

| Compartment | Finding | Species | Administration Route | Source |

| Spinal Cord | Detectable concentrations after direct administration | Rat | Intrathecal | utupub.firesearchgate.netnih.gov |

| Plasma | Very low concentrations | Rat, Dog | Intrathecal | researchgate.netutupub.firesearchgate.netnih.gov |

| Brain | Limited penetration and lower concentrations compared to spinal cord | Rat | Intrathecal | helsinki.finih.gov |

Influence on the Pharmacokinetics of Co-administered Therapeutic Agents (e.g., opioids)

Research has explored the pharmacokinetic interactions between fadolmidine and co-administered drugs, particularly opioids, to enhance analgesic effects.

Studies have shown that fadolmidine can enhance the analgesic effects of opioids like morphine when used in combination. nih.govhelsinki.fismolecule.com This synergistic effect was initially thought to be purely pharmacodynamic. nih.govhelsinki.fisciprofiles.com However, recent research suggests a pharmacokinetic component to this interaction.

A study in male Sprague-Dawley rats investigated the effects of intrathecal fadolmidine on the pharmacokinetics of co-administered intrathecal morphine. nih.govhelsinki.fisciprofiles.com The combination of fadolmidine and morphine provided prolonged antinociception compared to morphine alone. nih.govhelsinki.fi It was found that subcutaneous administration of dexmedetomidine (B676), another α2-adrenergic agonist, effectively targeted lumbar morphine towards the injection site, resulting in a significantly lower brain-to-injection site ratio. helsinki.fi This suggests that α2-adrenergic agonists like fadolmidine may improve the spinal targeting of opioids, potentially reducing their supraspinal side effects. helsinki.fisciprofiles.com By concentrating the opioid at the desired site of action in the spinal cord, fadolmidine may allow for lower and safer doses of opioids to be used. smolecule.com

Toxicology and Safety Pharmacology Research of Fadolmidine Hydrochloride

Preclinical Safety Assessment Methodologies

The preclinical safety assessment of a new chemical entity like fadolmidine (B68856) hydrochloride involves a series of established methodologies to identify potential safety issues before human trials. These assessments are crucial for determining the toxicological profile of the compound.

In Vitro and In Vivo Assays: The initial pharmacological profiling of fadolmidine involved a variety of in vitro and in vivo assays. researchgate.net In vitro studies using transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, were employed to determine the affinity and efficacy of fadolmidine at the different subtypes of human alpha-2 adrenoceptors (A, B, and C). researchgate.net Additionally, tissues like the rat vas deferens were used to demonstrate the activation of presynaptic alpha-2D adrenoceptors. researchgate.net In vivo assessments in animal models, such as rats and dogs, are critical for understanding the compound's effects in a whole-organism context. researchgate.netnih.gov These studies often involve the administration of the compound to conscious or anesthetized animals to evaluate various physiological parameters. nih.gov

Dose-Response Relationship Studies: A fundamental aspect of preclinical safety assessment is establishing a dose-response curve for the pharmacological effects of the compound. europa.eu This involves administering a range of doses to animal models to determine the dose at which therapeutic effects are observed and the doses at which adverse effects may occur. For fadolmidine, dose-dependent effects on various parameters like urine output, heart rate, and mean arterial pressure have been studied. researchgate.netnih.gov

Safety Pharmacology Core Battery: As part of standard preclinical safety assessment, a core battery of safety pharmacology studies is conducted to investigate potential undesirable effects on vital physiological functions. europa.eu These typically include assessments of the cardiovascular, central nervous, and respiratory systems. For fadolmidine, specific studies have focused on cardiovascular variables, urodynamics, and kidney function. researchgate.netnih.gov Telemetry systems have been utilized in home cage and open field settings to evaluate effects on heart rate and mean arterial pressure in rats. researchgate.netnih.gov

Species Selection and Model Relevance: The choice of animal models is a critical consideration in preclinical safety assessment. The relevance of the animal model to humans is key and can be demonstrated by comparing target expression, distribution, and structure. europa.eu Rats and dogs have been the primary species used in the preclinical evaluation of fadolmidine. researchgate.netnih.gov

Genotoxicity and Carcinogenicity Studies: While not explicitly detailed in the provided search results for fadolmidine, standard preclinical toxicology programs often include genotoxicity assays (e.g., Ames test, micronucleus test) to assess a compound's potential to cause genetic mutations. invitrocue.com Long-term carcinogenicity studies may also be conducted depending on the intended duration of clinical use.

Evaluation of Systemic and Organ-Specific Effects

The preclinical evaluation of fadolmidine has included detailed investigations into its effects on various organ systems.

Cardiovascular System: The effects of fadolmidine on the cardiovascular system have been a key area of investigation. In resting, anesthetized rats, intrathecal (IT) fadolmidine caused a dose-dependent decrease in heart rate and an initial increase in mean arterial pressure. researchgate.netnih.gov However, in actively moving rats, no significant effects on these parameters were observed at analgesic doses. researchgate.netnih.gov This suggests that the cardiovascular effects may be context-dependent. Intravenous (IV) administration of fadolmidine in anesthetized rats was also shown to increase mean arterial pressure. researchgate.net

Renal System and Urodynamics: The impact of fadolmidine on kidney function and urodynamics has been studied in conscious rats. researchgate.netnih.gov Intrathecal administration led to a dose-dependent increase in urine output and sodium ion concentration. researchgate.netnih.gov In contrast, intravenous doses only increased sodium ion concentration. researchgate.netnih.gov In urodynamic studies in anesthetized rats, high concentrations of intrathecal fadolmidine interrupted volume-evoked voiding cycles and induced overflow incontinence; however, these effects were mild at analgesic dose ranges. researchgate.netnih.gov

Central Nervous System (CNS): A notable characteristic of fadolmidine is its limited ability to penetrate the blood-brain barrier. researchgate.netnih.gov This property results in considerably weaker CNS-mediated effects, such as sedation, compared to other alpha-2 adrenoceptor agonists like dexmedetomidine (B676). researchgate.net Studies have shown that at antinociceptive intrathecal doses, fadolmidine produced considerably less sedation than dexmedetomidine. researchgate.netresearchgate.net Furthermore, unlike dexmedetomidine and clonidine (B47849), fadolmidine did not reduce the turnover of the monoamine neurotransmitters noradrenaline and serotonin (B10506) in the brain at analgesic doses. researchgate.net

Receptor Specificity: Fadolmidine is a full agonist at all three alpha-2 adrenoceptor subtypes (A, B, and C). researchgate.netresearchgate.net It also exhibits partial agonism at the 5-HT3 receptor, as demonstrated in transfected cells and guinea pig ileum preparations. researchgate.netnih.gov However, intravenous fadolmidine did not produce any 5-HT3-related hemodynamic effects in anesthetized rats. researchgate.netnih.gov

Table 1: Summary of Systemic and Organ-Specific Effects of Fadolmidine Hydrochloride in Preclinical Studies

| System/Organ | Effect | Animal Model | Route of Administration |

| Cardiovascular | Decreased heart rate (dose-dependent) | Rat (resting) | Intrathecal |

| Increased initial mean arterial pressure | Rat (resting) | Intrathecal | |

| No significant effect on HR or MAP at analgesic doses | Rat (active) | Intrathecal | |

| Increased mean arterial pressure | Rat (anesthetized) | Intravenous | |

| Renal | Increased urine output (dose-dependent) | Rat (conscious) | Intrathecal |

| Increased sodium ion concentration | Rat (conscious) | Intrathecal & Intravenous | |

| Urodynamics | Interruption of voiding cycles, overflow incontinence (at high concentrations) | Rat (anesthetized) | Intrathecal |

| Mild effects at analgesic doses | Rat (anesthetized) | Intrathecal | |

| Central Nervous System | Weaker sedative effects compared to dexmedetomidine | Rat | Intrathecal |

| No reduction in noradrenaline and serotonin turnover at analgesic doses | Rat | Intrathecal |

Comparative Safety Profile Analyses with Other Alpha-2 Adrenoceptor Agonists

A key aspect of understanding the safety profile of fadolmidine is to compare it with other drugs in the same class, such as dexmedetomidine and clonidine.

Central Nervous System Effects: The most significant difference in the safety profile between fadolmidine and other alpha-2 adrenoceptor agonists lies in its CNS effects. Fadolmidine has considerably weaker CNS-mediated effects, such as sedation, compared to dexmedetomidine. researchgate.net This is attributed to its limited penetration of the blood-brain barrier. researchgate.netnih.gov At analgesic intrathecal doses, fadolmidine produced significantly less sedation than dexmedetomidine. researchgate.netresearchgate.net Furthermore, while dexmedetomidine and clonidine reduced the turnover of noradrenaline and serotonin in the brain at analgesic doses, fadolmidine did not. researchgate.net

Cardiovascular Effects: While both fadolmidine and other alpha-2 agonists can affect cardiovascular parameters, there are notable differences. Intrathecal fadolmidine at analgesic doses did not cause hemodynamic depression, a side effect sometimes associated with clonidine and dexmedetomidine. researchgate.netnih.govresearchgate.net During intrathecal infusion in dogs, fadolmidine provided an analgesic effect without the hypotensive effects that were observed with clonidine infusion. researchgate.net At analgesic doses, fadolmidine injection induced a moderate initial increase in blood pressure and a decrease in heart rate, whereas clonidine led to hypotension and bradycardia. researchgate.net

Receptor and Pharmacokinetic Differences: The differences in the systemic effect profiles between fadolmidine and other alpha-2 agonists like clonidine and dexmedetomidine are likely due to variations in their ability to distribute from the site of administration into the periphery and the brain. researchgate.net Fadolmidine's pharmacokinetic properties, which limit its systemic exposure and CNS penetration, contribute to its more localized effects when administered spinally. researchgate.netnih.gov

Table 2: Comparative Profile of Fadolmidine and Other Alpha-2 Adrenoceptor Agonists

| Feature | Fadolmidine | Dexmedetomidine | Clonidine |

| CNS Penetration | Limited | High | High |

| Sedation | Considerably less than dexmedetomidine researchgate.netresearchgate.net | Significant | Significant |

| Effect on Brain Monoamine Turnover | No reduction at analgesic doses researchgate.net | Reduction | Reduction |

| Intrathecal Cardiovascular Effects | No hemodynamic depression at analgesic doses researchgate.netresearchgate.net | Potential for hypotension and bradycardia | Potential for hypotension and bradycardia researchgate.net |

Clinical Research and Development of Fadolmidine Hydrochloride

Early Phase Clinical Investigations (Phase I and II Studies)

Initial Assessments in Human Subjects

There are no published results from Phase I clinical trials for Fadolmidine (B68856) hydrochloride. This initial stage of clinical research, which typically assesses the safety, tolerability, and pharmacokinetic profile of a new drug in a small group of healthy volunteers, does not appear to have been documented in the public domain for this compound.

Exploratory Efficacy Studies in Specific Patient Populations

Similarly, a review of scientific literature finds no evidence of Phase II clinical trials for Fadolmidine hydrochloride. These exploratory studies are designed to evaluate the efficacy of a drug in a specific patient population and to determine the optimal dosing for further studies. The absence of such reports suggests that the compound may not have progressed to this stage of clinical development, or the results have not been publicly disclosed.

Advanced Phase Clinical Research (Phase III and IV Studies)

Confirmatory Efficacy and Comparative Effectiveness Trials

There is no information available on any advanced Phase III clinical research for this compound. These large-scale, multicenter trials are crucial for confirming a drug's efficacy and monitoring for adverse reactions in a broader patient population before it can be considered for regulatory approval.

Post-Marketing Surveillance and Real-World Evidence Generation

Given the lack of evidence for regulatory approval, there are no post-marketing surveillance (Phase IV) studies or real-world evidence generation for this compound. These studies are conducted after a drug is approved and marketed to gather additional information on its long-term safety and effectiveness.

Research on Clinical Applications

While human clinical trial data is absent, preclinical research has consistently pointed towards the potential application of this compound as a spinal analgesic. nih.govnih.govnih.govnih.gov Studies in animal models, including rats and dogs, have shown that it can produce antinociceptive (pain-blocking) effects when administered intrathecally. nih.govnih.gov However, without data from human clinical trials, the viability of this or any other clinical application in humans remains speculative.

Adjuvant in Regional Anesthesia

This compound has been investigated as a potential adjuvant to local anesthetics in regional anesthesia to enhance the quality and duration of nerve blocks. nih.govnih.gov As an α2-adrenoceptor agonist, it is designed to produce analgesia primarily within the spinal cord. nih.gov Preclinical studies have explored its effects when combined with local anesthetics, such as bupivacaine (B1668057), for intrathecal administration. nih.govnih.gov

Research in animal models has demonstrated that the co-administration of intrathecal fadolmidine with bupivacaine leads to a significant increase in both the magnitude and duration of antinociceptive effects. nih.govnih.gov Furthermore, this combination has been shown to prolong motor blockade. nih.govnih.gov A key finding from these studies is the synergistic nature of the interaction between fadolmidine and bupivacaine in producing antinociception. nih.govnih.gov This synergy suggests that using fadolmidine as an adjuvant could allow for a reduction in the required doses of both the local anesthetic and the α2-adrenoceptor agonist, potentially enhancing the safety profile. nih.govnih.gov

An important aspect of fadolmidine's profile is its limited ability to cross the blood-brain barrier. nih.gov Following intrathecal administration, plasma concentrations of fadolmidine have been found to be very low. nih.govnih.gov This pharmacokinetic property is significant because it suggests a reduced likelihood of systemic side effects, such as sedation and cardiovascular changes, which can be associated with other α2-adrenoceptor agonists that have greater central nervous system distribution. nih.gov Studies in dogs have indicated that the combination of fadolmidine and bupivacaine can achieve an enhanced antinociceptive effect without causing hypotension. nih.govnih.gov

Table 1: Effects of Intrathecal Fadolmidine as an Adjuvant to Bupivacaine in Rats

| Parameter | Observation | Source |

| Antinociceptive Effect | Increased magnitude and duration | nih.govnih.gov |

| Motor Block | Prolonged duration | nih.govnih.gov |

| Drug Interaction | Synergistic antinociceptive effect | nih.govnih.gov |

| Plasma Concentration | Very low after intrathecal dosing | nih.gov |

Potential in Chronic Pain Management Paradigms

The potential application of this compound in the management of chronic pain, particularly inflammatory and arthritic pain, has been explored in preclinical models. nih.gov Research has focused on its peripheral antinociceptive properties, which could offer a therapeutic advantage by minimizing central nervous system side effects. nih.gov

Studies involving intra-articular administration of fadolmidine in rat models of monoarthritis have shown a dose-dependent reduction in pain-related behaviors. nih.gov Specifically, fadolmidine attenuated the vocalization response to the movement of an inflamed knee joint. nih.gov The antinociceptive effect was found to be significantly more pronounced when the drug was administered directly into the inflamed joint (ipsilateral) compared to the opposite joint (contralateral), suggesting a local site of action. nih.gov

The mechanism of fadolmidine's peripheral antinociceptive action appears to involve both α2-adrenoceptors and opioid receptors. nih.gov The effects of fadolmidine were reversed by the subcutaneous administration of atipamezole, an α2-adrenoceptor antagonist. nih.gov Interestingly, the intra-articular administration of naloxone (B1662785) methiodide, a peripherally acting opioid receptor antagonist, also reversed the antinociceptive effects of fadolmidine. nih.gov This suggests a complex local mechanism involving an interaction between the adrenergic and opioid systems in the periphery to suppress arthritic pain. nih.gov

In models of neuropathic and inflammatory pain, intrathecally administered fadolmidine has demonstrated significant antiallodynic and antinociceptive effects, respectively. researchgate.net Its potency in thermal antinociception at the spinal level was found to be comparable to that of dexmedetomidine (B676). researchgate.net However, a key difference noted was that the antinociceptive effect of fadolmidine was more segmentally restricted, leading to a weaker sedative effect compared to dexmedetomidine when administered at equianalgesic doses. researchgate.net This localized action within the spinal cord further supports its potential for managing chronic pain with a reduced burden of central side effects.

Table 2: Research Findings on Fadolmidine in a Rat Arthritis Model

| Parameter | Finding | Source |

| Administration Route | Intra-articular | nih.gov |

| Effect | Dose-dependent attenuation of vocalization response to joint movement | nih.gov |

| Site of Action | Primarily peripheral, with stronger effect in the ipsilateral joint | nih.gov |

| Mechanism | Involves peripheral α2-adrenoceptors and opioid receptors | nih.gov |

Synthetic Methodologies and Prodrug Research for Fadolmidine Hydrochloride

Research into Synthetic Routes for Fadolmidine (B68856) Hydrochloride Production

The synthesis of fadolmidine is a multi-step process that involves the construction of the core indan (B1671822) structure, followed by the introduction of the imidazole (B134444) moiety, and finally, its conversion to the hydrochloride salt for stability and solubility.

A key step in the synthesis of fadolmidine involves a crossed McMurray reaction. research-solution.com This reaction is a powerful method in organic synthesis for the reductive coupling of two different carbonyl compounds (an aldehyde and a ketone) to form an alkene. In the case of fadolmidine synthesis, this reaction is employed to couple a substituted indanone with an N-protected imidazolecarboxaldehyde. research-solution.com This initial coupling is followed by subsequent reactions to yield the final compound.

The general synthetic pathway can be summarized in the following stages:

Indan Core Formation : The synthesis begins with the formation of the indan backbone, which serves as the scaffold for the molecule.

Imidazole Ring Introduction : An imidazole group, protected to prevent unwanted side reactions, is then attached to the indan structure. The crossed McMurray reaction is a notable method used at this stage. research-solution.com

Final Assembly and Deprotection : Subsequent steps involve the reduction of the alkene formed during the McMurray reaction and the removal of the protecting group from the imidazole ring.

Salt Formation : The final step is the treatment of the fadolmidine base with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Table 1: Key Stages in the Synthesis of Fadolmidine Hydrochloride

| Stage | Description | Key Reactions/Reagents |

| 1. Starting Materials | Selection of an appropriate indanone and a protected imidazolecarboxaldehyde. | Substituted indanone, N-benzyl protected imidazolecarboxaldehyde research-solution.com |

| 2. C-C Bond Formation | Coupling of the indanone and imidazolecarboxaldehyde to form an alkene. | Crossed McMurray Reaction (e.g., using TiCl4 and a reducing agent like Zn(Cu)) |

| 3. Reduction | Reduction of the double bond formed in the previous step to a single bond. | Catalytic Hydrogenation (e.g., H2/Pd-C) |

| 4. Deprotection | Removal of the protecting group from the imidazole nitrogen. | Hydrogenolysis (if using a benzyl (B1604629) protecting group) |

| 5. Salt Formation | Conversion of the fadolmidine free base to its hydrochloride salt. | Treatment with hydrochloric acid (HCl) |

Investigation of Prodrug Strategies for Enhanced Delivery or Specific Applications (e.g., ophthalmic research)

The physicochemical properties of a drug can significantly impact its delivery to the target site. For fadolmidine, research has been conducted to develop prodrugs to enhance its penetration through biological membranes, particularly for ophthalmic applications where corneal penetration is a major challenge. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.

A study by Niemi et al. focused on the synthesis and evaluation of various ester prodrugs of fadolmidine to improve its intraocular pressure (IOP) lowering effects. researchgate.net The rationale behind this approach is that by masking the polar hydroxyl group of fadolmidine with a lipophilic ester group, the resulting prodrug would have improved lipid solubility and therefore enhanced ability to cross the lipophilic corneal epithelium. Once inside the eye, endogenous enzymes, such as esterases, would hydrolyze the ester bond, releasing the active fadolmidine.

The research identified a pivalyl ester of fadolmidine as a particularly promising candidate. researchgate.net This prodrug demonstrated a favorable combination of chemical stability and lipophilicity. researchgate.net The increased lipophilicity of the pivalyl ester was shown to enhance corneal penetration, leading to a more pronounced and longer-lasting reduction in intraocular pressure compared to an equimolar dose of fadolmidine itself. researchgate.net All the ester prodrugs studied were found to release the parent drug, fadolmidine, quantitatively through enzymatic hydrolysis in human serum. researchgate.net

Table 2: Properties of a Promising Fadolmidine Prodrug for Ophthalmic Use

| Prodrug | Chemical Stability (t1/2 at pH 5.0, 37°C) | Lipophilicity (logPapp at pH 5.0) | Key Finding |

| Fadolmidine Pivalyl Ester | 310 days researchgate.net | 1.8 researchgate.net | Increased IOP lowering ability and longer duration of action compared to fadolmidine. researchgate.net |

This research into prodrug strategies highlights a key approach to optimizing the therapeutic potential of fadolmidine for specific applications like the treatment of glaucoma, where efficient local delivery is crucial.

Future Research Directions and Translational Perspectives

Exploration of Unexplored Therapeutic Potentials

While initially investigated as a spinal analgesic, the therapeutic applications of Fadolmidine (B68856) may extend to other conditions where α2-adrenoceptor modulation is beneficial. ncats.ionih.gov Its limited ability to cross the blood-brain barrier is a key feature, suggesting a primary role in peripherally mediated conditions or applications where localized, spinal administration is advantageous to avoid central nervous system side effects like sedation. nih.govresearchgate.netnih.gov

Future research could systematically explore its utility in:

Neuropathic Pain: There is substantial evidence that spinal α2-adrenoceptor agonists can be effective in animal models of neuropathic pain. nih.gov Fadolmidine has shown antinociceptive effects in such models, and further investigation into different types of neuropathies is warranted. ncats.ionih.gov

Adjunctive Anesthesia: A Phase II clinical trial has already provided evidence for Fadolmidine's efficacy as an adjunct to local anesthetics like bupivacaine (B1668057), enhancing the analgesic effect in postoperative pain settings. ncats.ionih.gov Further studies could explore its role with other anesthetics or in different surgical contexts to optimize regional anesthesia. researchgate.net The synergistic nature of its interaction with bupivacaine, as demonstrated in preclinical models, suggests a dose-sparing potential for both drugs, which could enhance safety profiles. nih.gov

Premature Ejaculation: The role of α2-adrenoceptor agonists in modulating ejaculatory function has been a topic of interest. utupub.fi Although one preclinical study in rats did not find a systematic effect of Fadolmidine on sexual behavior, the potential for peripherally acting agonists to treat premature ejaculation without the central side effects of other treatments remains an area for possible exploration. utupub.firesearchgate.net However, translating findings from rat models to human clinical efficacy requires dedicated clinical trials. researchgate.net

Development of Advanced Methodologies for Compound Characterization

The initial characterization of Fadolmidine utilized a range of established in vitro and in vivo pharmacological models. utupub.firesearchgate.net These have provided a solid foundation of knowledge regarding its binding affinity, efficacy at adrenoceptor subtypes, and its functional activity. nih.gov

Key characterization findings for Fadolmidine are summarized below:

| Assay Type | Receptor/Model | Result (EC50/Affinity) | Reference |

| Functional Activity | Human α2A-adrenoceptor | 0.4 nM | researchgate.netnih.gov |

| Functional Activity | Human α2B-adrenoceptor | 4.9 nM | researchgate.netnih.gov |

| Functional Activity | Human α2C-adrenoceptor | 0.5 nM | researchgate.netnih.gov |

| Functional Activity | Human α1A-adrenoceptor | 22 nM | researchgate.netnih.gov |

| Functional Activity | Human α1B-adrenoceptor | 3.4 nM | researchgate.netnih.gov |

| Functional Activity | Rat α2D-adrenoceptor (Vas Deferens) | 6.4 nM | researchgate.netnih.gov |

| Antinociceptive Effect | Rat Tail-Flick (Intrathecal) | ED50: 1.2 µg | nih.gov |

Future research would benefit from the integration of more advanced methodologies to further refine the understanding of Fadolmidine's mechanism of action and interactions. These could include:

Computational and Structural Biology: The use of in silico ligand- and structure-based analysis, including de novo deep learning methods, could provide deeper insights into the specific interactions between Fadolmidine and the α2a adrenoceptor. osti.gov These computational approaches can help in assessing the quality of the compound and potentially guide the development of new analogues with improved properties. osti.govpbc.gda.pl

Advanced Bioimaging: Techniques such as Positron Emission Tomography (PET) could be employed to study the distribution and receptor occupancy of Fadolmidine in vivo in real-time, providing a clearer picture of its pharmacokinetics at the target site, particularly within the spinal cord. utu.fi

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The development of sophisticated PK/PD models that integrate data from preclinical and clinical studies can help in predicting optimal therapeutic strategies and understanding the relationship between drug concentration and effect. helsinki.fi Isobolographic analysis has already been used to confirm the synergistic interaction with bupivacaine, and similar methods could be applied to other potential combination therapies. nih.gov

Bridging Preclinical Findings to Clinical Outcomes and Beyond

The translation of promising preclinical data into tangible clinical benefits is a critical and challenging phase in drug development. cgmpconsulting.combnos.org.uk For Fadolmidine, the journey from laboratory research to patient application has already begun, but further work is needed to realize its full potential.

A key preclinical observation for Fadolmidine is its poor penetration of the blood-brain barrier, which predicts a favorable profile for spinal administration by minimizing central side effects. nih.govhelsinki.fi This has been a guiding principle in its development. The successful completion of a Phase II clinical trial, which demonstrated that intrathecal Fadolmidine combined with bupivacaine produced superior analgesic effects compared to bupivacaine alone in patients undergoing bunionectomy, represents a significant translational milestone. ncats.io

The path forward requires a structured approach to bridge the remaining gaps:

Robust Clinical Trial Design: Future clinical trials must be meticulously designed to confirm efficacy and further establish the therapeutic window in larger patient populations and for different indications. bnos.org.uk This includes defining appropriate endpoints, such as pain relief, functional recovery, and reduction in the need for other analgesics.

Focus on Patient-Reported Outcomes: Integrating patient-reported outcomes in clinical studies is crucial to demonstrate that the statistical significance of pain reduction translates into a meaningful improvement in quality of life for patients.

Navigating the Regulatory Landscape: A clear strategy for navigating the regulatory requirements of agencies like the FDA and EMA is essential. cgmpconsulting.com This involves compiling comprehensive preclinical and clinical data packages that robustly support the compound's profile. cgmpconsulting.combnos.org.uk

Manufacturing and Scalability: Ensuring that the compound can be manufactured to Good Manufacturing Practices (GMP) standards and can be scaled up for commercial production is a critical step that runs parallel to clinical development. cgmpconsulting.com

Ultimately, the successful translation of Fadolmidine from a preclinical candidate to a clinically available therapeutic will depend on continued rigorous research, strategic clinical development, and a clear understanding of its unique pharmacological properties. utupub.firesearchgate.net

Q & A

Q. Q1. What are the critical parameters for designing in vitro stability studies for Fadolmidine hydrochloride under varying pH conditions?

Methodological Answer:

- Experimental Design:

- Prepare solutions of this compound in buffers spanning physiological pH (1.2–7.4) and simulate gastrointestinal/plasma conditions.

- Use HPLC-UV or LC-MS to quantify degradation products at intervals (0, 24, 48 hrs). Include control samples stored at 25°C and 40°C to assess temperature effects.

- Key Metrics: Degradation kinetics (e.g., first-order rate constants), half-life, and identification of major degradation pathways (hydrolysis, oxidation) .

- Data Interpretation: Compare degradation profiles with structurally similar α₂-adrenergic agonists (e.g., Radafaxine hydrochloride) to infer stability trends .

Q. Q2. How should researchers validate the purity and identity of synthesized this compound batches?

Methodological Answer:

- Analytical Workflow:

- Purity: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and confirm ≥98% purity via peak integration.

- Identity: Combine FTIR (to verify functional groups like amine hydrochloride) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Crystallinity: Perform X-ray diffraction (XRD) to confirm crystalline structure and rule out polymorphic variations .

- Documentation: Follow ICH Q6A guidelines for reporting impurities ≥0.1% and justify exclusion of toxic byproducts (e.g., residual solvents) .

Advanced Research Questions

Q. Q3. How can contradictory pharmacokinetic (PK) data from animal models and human trials for this compound be resolved?

Methodological Answer:

- Data Reconciliation Framework:

- Interspecies Scaling: Apply allometric scaling (e.g., body surface area normalization) to adjust animal PK parameters (e.g., clearance, volume of distribution) for human extrapolation.

- Mechanistic Modeling: Use physiologically based pharmacokinetic (PBPK) models to account for species-specific differences in enzyme expression (e.g., CYP450 isoforms) and tissue penetration .

- Clinical Validation: Design a microdose trial (Phase 0) with accelerator mass spectrometry (AMS) to compare human PK predictions against empirical data .

- Contradiction Analysis: Statistically evaluate variability sources (e.g., protein binding differences, metabolite interference) using multivariate regression .

Q. Q4. What strategies are recommended for optimizing the formulation of this compound to enhance oral bioavailability?

Methodological Answer:

- Formulation Optimization:

- Excipient Screening: Test solubility enhancers (e.g., cyclodextrins, surfactants) via phase solubility studies. Prioritize GRAS-listed excipients to minimize regulatory hurdles.

- Solid Dispersion: Prepare amorphous solid dispersions using hot-melt extrusion (HME) or spray drying. Characterize via DSC and XRD to confirm amorphous state stability .

- Dissolution Testing: Use USP Apparatus II (paddle) at 50 rpm in biorelevant media (FaSSGF/FeSSIF) to simulate fed/fasted states. Correlate dissolution rates with in vivo absorption data .

- Advanced Delivery: Explore nanoparticle encapsulation (e.g., PLGA nanoparticles) for sustained release and lymphatic uptake enhancement .

Q. Q5. How should researchers address gaps in toxicological data for this compound during preclinical development?

Methodological Answer:

- Toxicity Profiling:

- Acute Toxicity: Conduct OECD 423-compliant studies in rodents, monitoring mortality, organ weight changes, and histopathology over 14 days.

- Genotoxicity: Perform Ames test (OECD 471) and micronucleus assay (OECD 487) to assess mutagenic potential.

- Cardiotoxicity: Use hERG channel inhibition assays and telemetry in canines to evaluate QT prolongation risks .

- Data Extrapolation: Leverage read-across approaches with structurally related compounds (e.g., Radafaxine hydrochloride) to predict hepatotoxicity and renal clearance patterns .

Methodological Guidance for Data Reporting

Q. Q6. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

Methodological Answer:

- Protocol Standards:

- Materials: Specify batch numbers, purity, and suppliers (e.g., MedChemExpress HY-XXXXX) in the "Methods" section.

- Instrumentation: Detail HPLC column dimensions, detector settings, and software versions.

- Statistical Analysis: Report power calculations, outlier exclusion criteria, and p-value thresholds (e.g., α=0.05).

- Supplementary Data: Archive raw chromatograms, NMR spectra, and statistical code in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.